2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid 2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid
Brand Name: Vulcanchem
CAS No.: 708218-22-8
VCID: VC0032560
InChI: InChI=1S/C14H13N5O2S/c15-12-11-13(18-14(17-11)22-7-10(20)21)19(8-16-12)6-9-4-2-1-3-5-9/h1-5,8H,6-7,15H2,(H,20,21)
SMILES: C1=CC=C(C=C1)CN2C=NC(=C3C2=NC(=N3)SCC(=O)O)N
Molecular Formula: C14H13N5O2S
Molecular Weight: 315.35 g/mol

2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid

CAS No.: 708218-22-8

Reference Standards

VCID: VC0032560

Molecular Formula: C14H13N5O2S

Molecular Weight: 315.35 g/mol

2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid - 708218-22-8

CAS No. 708218-22-8
Product Name 2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid
Molecular Formula C14H13N5O2S
Molecular Weight 315.35 g/mol
IUPAC Name 2-(6-amino-3-benzylpurin-8-yl)sulfanylacetic acid
Standard InChI InChI=1S/C14H13N5O2S/c15-12-11-13(18-14(17-11)22-7-10(20)21)19(8-16-12)6-9-4-2-1-3-5-9/h1-5,8H,6-7,15H2,(H,20,21)
Standard InChIKey SAQKWFACCBDYQA-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)CN2C=NC(=C3C2=NC(=N3)SCC(=O)O)N
SMILES C1=CC=C(C=C1)CN2C=NC(=C3C2=NC(=N3)SCC(=O)O)N
Canonical SMILES C1=CC=C(C=C1)CN2C=NC(=C3C2=NC(=N3)SCC(=O)O)N
Synonyms [[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid
PubChem Compound 971244
Last Modified Nov 14 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator